molecular formula C10H6ClN3O B12966956 3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine

3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine

Cat. No.: B12966956
M. Wt: 219.63 g/mol
InChI Key: CCCXLURSPRMUAO-UHFFFAOYSA-N
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Description

3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine is a heterocyclic compound that features a fused ring system incorporating both nitrogen and oxygen atoms. This compound is part of the pyridazine family, known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with an appropriate oxazine precursor under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects. The exact pathways and targets may vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine is unique due to its specific fused ring system and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-9-5-7-10(14-13-9)15-8-4-2-1-3-6(8)12-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCXLURSPRMUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC(=NN=C3O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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